

A Comparative Guide to PIKfyve Inhibitors: Alternatives to PIKfyve-IN-2

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Compound of Interest

Compound Name: *PIKfyve-IN-2*

Cat. No.: *B12387721*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative inhibitors to **PIKfyve-IN-2**, a known potent inhibitor of the phosphoinositide kinase PIKfyve. This enzyme plays a crucial role in various cellular processes, including endosomal trafficking, lysosomal homeostasis, and autophagy, making it a compelling target for therapeutic development in oncology, neurodegenerative diseases, and autoimmune disorders. This document presents a detailed analysis of the performance of key PIKfyve inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool compound for their studies.

Performance Comparison of PIKfyve Inhibitors

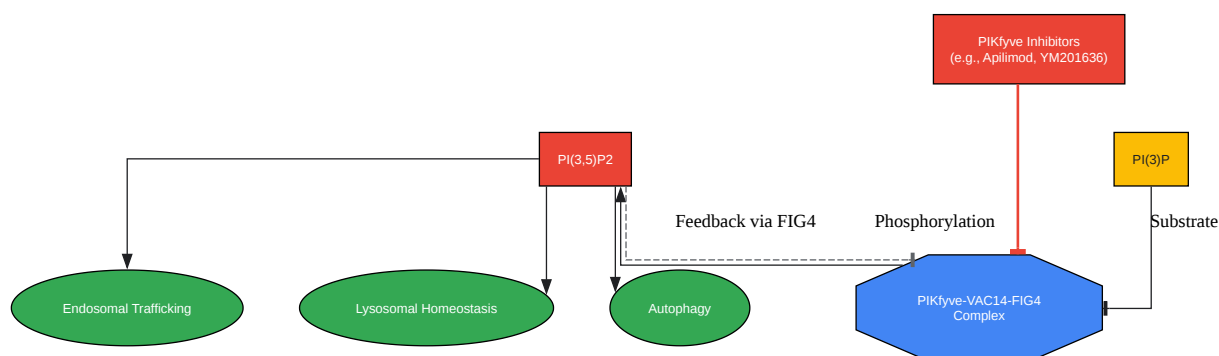
The following table summarizes the in vitro potency of several well-characterized PIKfyve inhibitors. The half-maximal inhibitory concentration (IC₅₀) and dissociation constant (K_d) are key parameters for assessing the potency of these compounds.

Compound	Type	IC50 (PIKfyve)	Kd (PIKfyve)	Key Cellular Effects	Selectivity
Apilimod (STA-5326)	Small Molecule Inhibitor	~14 nM[1]	-	Induces cytoplasmic vacuolization, blocks autophagy, inhibits IL- 12/IL-23 production.	Exquisitely selective for PIKfyve.[2]
YM201636	Small Molecule Inhibitor	~33 nM[1][3]	-	Induces cytoplasmic vacuolization, blocks retroviral budding, impairs endosomal trafficking.	High selectivity for PIKfyve over p110α (~100- fold).[3]
Vacuolin-1	Small Molecule Inhibitor	Potent inhibitor	-	Induces large cytoplasmic vacuoles, blocks lysosomal exocytosis, inhibits autophagy.[4]	Potent and selective PIKfyve inhibitor.[4]
APY0201	Small Molecule Inhibitor	~5.2 nM	-	Broad anti- multiple myeloma activity.	Potent PIKfyve inhibitor.[3]
WX8 (Ro 91- 4714)	Small Molecule Inhibitor	-	0.9 nM	Induces cytoplasmic vacuolization, inhibits	ATP- competitive inhibitor of PIKfyve, also

				lysosomal fission.	inhibits PIP4K2C (Kd = 340 nM).[3]
PIKfyve-IN-1	Small Molecule Inhibitor	6.9 nM	-	Cell-active chemical probe.	Highly potent inhibitor.[3]
PIKfyve-IN-3	Small Molecule Inhibitor	-	0.47 nM	Orally active, inhibits tumor growth in vivo.	Remarkable interaction with PIKfyve kinase.[3]
PIKfyve-IN-4	Small Molecule Inhibitor	0.60 nM	-	Orally active and selective.	Potent and selective inhibitor.[3]
RMC-113	Small Molecule Inhibitor	Ki = 370 nM	-	Reverses SARS-CoV-2-induced impairment of autophagic flux.	Dual inhibitor of PIKfyve and PIP4K2C (Ki = 46 nM). [3]
UNI418	Small Molecule Inhibitor	-	0.78 nM	Antiviral activity against SARS-CoV-2.	Dual inhibitor of PIKfyve and PIP5K1C (IC50 = 60.1 nM).[3]
PIK5-12d	PROTAC Degradar	DC50 = 1.48 nM	-	Induces PIKfyve degradation, prolonged suppression of downstream signaling.	Selective degradation of PIKfyve.

PIKfyve Signaling Pathway

PIKfyve is a critical enzyme in the phosphoinositide signaling pathway. It is the primary kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) from its precursor, phosphatidylinositol 3-phosphate (PI3P). This conversion predominantly occurs on the membranes of late endosomes and lysosomes. PIKfyve exists in a complex with the scaffolding protein VAC14 and the phosphatase FIG4, which dephosphorylates PI(3,5)P₂ back to PI3P, ensuring tight regulation of PI(3,5)P₂ levels.^{[5][6][7]} This signaling lipid is essential for regulating the morphology and function of endolysosomes, including processes like membrane trafficking, fission, and fusion events that are vital for cellular homeostasis.^{[5][8]}



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Caption: PIKfyve signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize PIKfyve inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantitatively measures the enzymatic activity of PIKfyve by detecting the amount of ADP produced during the phosphorylation of its substrate, PI(3)P.

Materials:

- Recombinant human PIKfyve enzyme
- PI(3)P substrate
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test inhibitors

Procedure:

- Prepare serial dilutions of the test inhibitor in DMSO.
- In a 384-well plate, add 2.5 µL of the inhibitor solution.
- Add 5 µL of a solution containing PIKfyve enzyme and PI(3)P substrate in kinase buffer.
- Incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 2.5 µL of ATP solution.
- Incubate for 1 hour at 30°C.
- Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.

- Measure luminescence using a plate reader.
- Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay (NanoBRET™ Assay)

This assay measures the binding of an inhibitor to PIKfyve within living cells, providing a direct assessment of target engagement.

Materials:

- HEK293 cells
- PIKFYVE-NanoLuc® Fusion Vector (Promega)
- NanoBRET™ Tracer K-8 (Promega)
- NanoBRET™ Nano-Glo® Substrate (Promega)
- Opti-MEM™ I Reduced Serum Medium
- Test inhibitors

Procedure:

- Transfect HEK293 cells with the PIKFYVE-NanoLuc® Fusion Vector.
- Seed the transfected cells into a 96-well plate and incubate for 24 hours.
- Prepare serial dilutions of the test inhibitor.
- Add the NanoBRET™ Tracer K-8 to the cells.
- Add the test inhibitor dilutions to the wells.
- Incubate for 2 hours at 37°C in a CO2 incubator.
- Add the NanoBRET™ Nano-Glo® Substrate.

- Read the BRET signal (donor emission at 460 nm and acceptor emission at 618 nm) using a luminometer.
- Calculate the BRET ratio and determine the IC50 values for target engagement.

Cellular Vacuolization Assay

A hallmark cellular phenotype of PIKfyve inhibition is the formation of large cytoplasmic vacuoles. This can be qualitatively and quantitatively assessed using microscopy.

Materials:

- Cell line of interest (e.g., HeLa, U2OS)
- Complete culture medium
- Test inhibitors
- Microscope with imaging capabilities

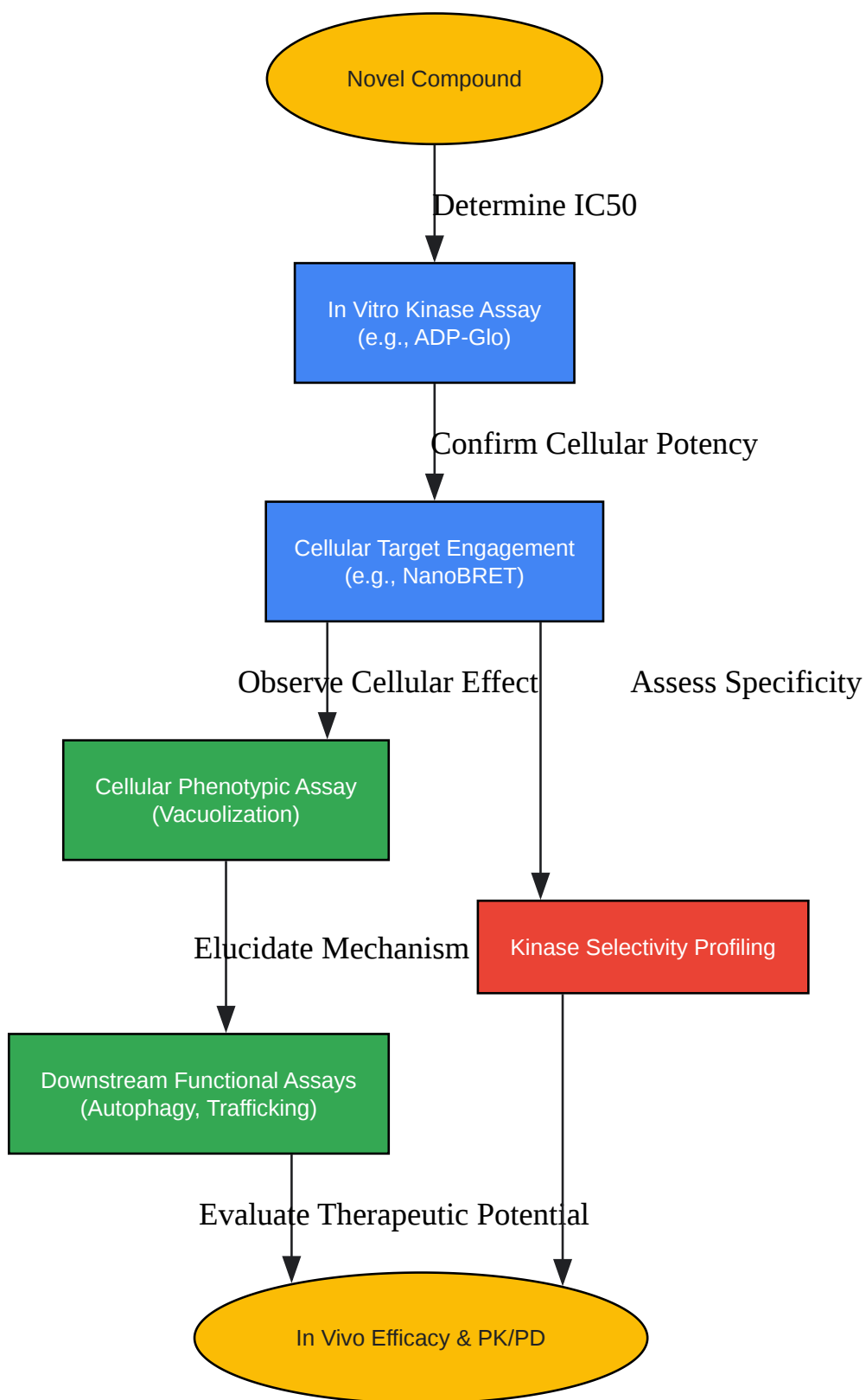
Procedure:

- Seed cells in a multi-well plate suitable for imaging.
- Allow cells to adhere overnight.
- Treat cells with various concentrations of the PIKfyve inhibitor or vehicle control (DMSO).
- Incubate for a specified time (e.g., 4-24 hours).
- Observe the cells under a phase-contrast or bright-field microscope.
- Capture images of multiple fields for each condition.
- Quantify vacuolization by measuring the total vacuole area per cell or by counting the number of vacuolated cells using image analysis software (e.g., ImageJ).

Experimental Workflow for PIKfyve Inhibitor

Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel PIKfyve inhibitor.



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Caption: Workflow for PIKfyve inhibitor characterization.

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